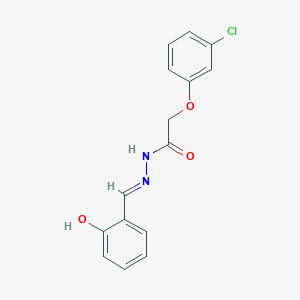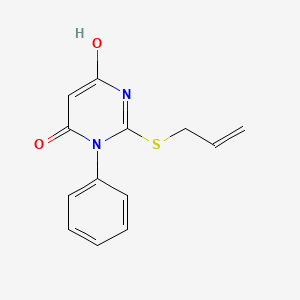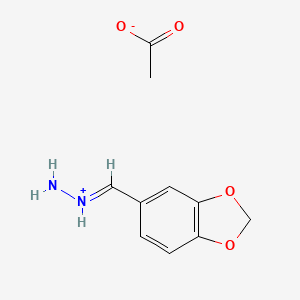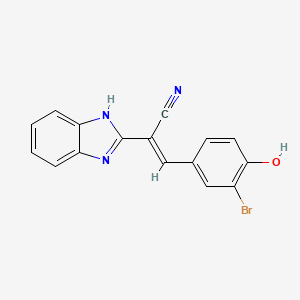![molecular formula C21H26N2O2 B5972801 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5972801.png)
2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one, also known as ME0328, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. Its unique structure and mechanism of action make it a promising candidate for further study in the field of cancer research.
Wirkmechanismus
2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one works by inhibiting the activity of a protein called STAT3, which is involved in the development and progression of cancer. By inhibiting STAT3, 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one prevents cancer cells from proliferating and induces cell death. This unique mechanism of action makes 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one a promising candidate for further study in the field of cancer research.
Biochemical and Physiological Effects:
Studies have shown that 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has a low toxicity profile and does not affect normal cells. In addition, it has been found to have anti-inflammatory effects, which may contribute to its anticancer activity. 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is its unique mechanism of action, which makes it a promising candidate for further study in the field of cancer research. However, its low solubility in water and limited availability may present challenges for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to explore the potential of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one as a therapeutic agent for the treatment of cancer. This may involve testing its efficacy in animal models and clinical trials, as well as investigating its potential for combination therapy with other anticancer agents. Finally, the development of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one analogs may provide new insights into the structure-activity relationship of this compound and lead to the development of more potent anticancer agents.
Synthesemethoden
The synthesis of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one involves several steps, including the condensation of 2-methyl-1H-indole-3-carbaldehyde with (E)-3-(dimethylamino)acrylic acid ethyl ester, followed by a series of reactions to form the final product. The synthesis process has been optimized to yield high purity and yield of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has shown promising results in preclinical studies as an anticancer agent. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to induce cell death in cancer cells, without affecting normal cells.
Eigenschaften
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-7-19(24)21-18(10-6-11-20(21)25)22-13-12-15-14(2)23-17-9-5-4-8-16(15)17/h4-5,8-9,23-24H,3,6-7,10-13H2,1-2H3/b21-19+,22-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECGJXBYMYLLH-KCLYBWHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972760.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
![2-methyl-7-[4-(2-oxopiperidin-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972785.png)
![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)

![methyl 1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5972821.png)